4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one
Overview
Description
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-(3-Hydroxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one.
Reduction: Formation of 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine.
Substitution: Formation of 4-(3-Methoxyphenyl)-6-(substituted)pyrimidin-2(1h)-one.
Scientific Research Applications
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)-6-(difluoromethyl)pyrimidin-2(1h)-one
- 4-(3-Methoxyphenyl)-6-(methyl)pyrimidin-2(1h)-one
- 4-(3-Methoxyphenyl)-6-(trifluoromethyl)quinazolin-2(1h)-one
Uniqueness
4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-8-4-2-3-7(5-8)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZVWWSCAJVOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.